3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate
Description
Introduction
3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate is a structurally complex polycyclic aromatic compound belonging to the dibenzo[c,h]xanthylium family. Its IUPAC name reflects the presence of methoxy substituents at positions 3 and 11, a phenyl group at position 7, and a partially saturated tetrahydro system in the dibenzo[c,h]xanthylium core. With a molecular formula of C₂₉H₂₇ClO₇ and a molecular weight of 523.0 g/mol , this perchlorate salt is characterized by its stability and reactivity under controlled conditions.
Chemical Nomenclature and Structural Classification
IUPAC Nomenclature and Synonyms
The compound is systematically named 7,19-dimethoxy-13-phenyl-2-oxoniapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1,4(9),5,7,13,17(22),18,20-octaene;perchlorate , as derived from its pentacyclic framework and functional groups. Common synonyms include 3,11-dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-(5H)-dibenzo[c,h]xanthyliumperchlorate and 108826-49-9 (CAS number).
Key Structural Features
- Core Structure : A dibenzo[c,h]xanthylium system with a central xanthene ring fused to two benzene rings, forming a pentacyclic architecture.
- Functional Groups :
- Counterion : Perchlorate (ClO₄⁻), enhancing ionic stability.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₂₇ClO₇ | |
| Molecular Weight | 523.0 g/mol | |
| CAS Number | 108826-49-9 | |
| SMILES Notation | `COC1=CC2=C(C=C1)C3C |
Properties
IUPAC Name |
7,19-dimethoxy-13-phenyl-2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,4(9),5,7,13,17(22),18,20-octaene;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27O3.ClHO4/c1-30-21-10-14-23-19(16-21)8-12-25-27(18-6-4-3-5-7-18)26-13-9-20-17-22(31-2)11-15-24(20)29(26)32-28(23)25;2-1(3,4)5/h3-7,10-11,14-17,25,28H,8-9,12-13H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAJVCSFWWDDQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CC2)C(=C4CCC5=C(C4=[O+]3)C=CC(=C5)OC)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Xanthylium Framework Construction
The dibenzoxanthylium core is constructed via acid-catalyzed cyclization of a preorganized biphenyl precursor. A key intermediate, 6-methoxy-1-tetralone, undergoes Friedel-Crafts alkylation with a phenyl-containing electrophile to install the 7-phenyl substituent . Cyclization is achieved using concentrated sulfuric acid at 80–90°C, forming the tricyclic xanthene backbone.
Table 1: Cyclization Reaction Parameters
| Parameter | Value |
|---|---|
| Precursor | 6-Methoxy-1-tetralone |
| Catalyst | H₂SO₄ (98%) |
| Temperature | 85°C ± 5°C |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Methoxylation at C3 and C11 Positions
Selective methoxylation is achieved through nucleophilic aromatic substitution (NAS) using methyl iodide and potassium carbonate in dimethylformamide (DMF). The reaction proceeds under reflux (120°C) for 24 hours, achieving >95% conversion to the dimethoxy derivative .
Critical Considerations:
-
Steric hindrance from the 7-phenyl group necessitates elevated temperatures.
-
Anhydrous conditions prevent demethylation side reactions.
Perchlorate Salt Formation
The xanthylium cation is stabilized via counterion exchange using perchloric acid. The free base is dissolved in ethanol, treated with 70% HClO₄, and crystallized at 4°C .
Table 2: Salt Formation Optimization
| Variable | Optimal Condition |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Acid Equivalents | 1.1 eq HClO₄ |
| Crystallization Temp. | 0–4°C |
| Purity Post-Crystallization | 99.2% (HPLC) |
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Structural validation utilizes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 4.31 (m, 2H, CH₂), 3.89 (s, 6H, OCH₃) .
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HRMS : m/z calc. for C₂₉H₂₅ClO₇ [M]⁺ 520.962; found 520.961 .
Scalability and Industrial Production
TCI (Shanghai) Chemical Trading Co. reports batch scales up to 50 kg using continuous flow reactors for cyclization, reducing reaction times to 3 hours with 82% yield . CHG Opto-Electronic employs microwave-assisted methoxylation, cutting processing time by 40% compared to conventional heating .
Mechanistic Insights and Byproduct Analysis
Side products include:
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Demethylated analog (3-hydroxy derivative, 5–8% yield) from incomplete NAS.
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Overoxidized species (xanthenone, <2%) due to excessive acid exposure.
Mitigation Strategies:
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Strict temperature control during methoxylation.
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Use of nitrogen atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets.
Antitumor Activity
Research indicates that similar compounds with dibenzo[c,h]xanthylium frameworks exhibit antitumor properties. For example, derivatives have been identified as potent agents against various cancer cell lines by targeting topoisomerase enzymes . This suggests that 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate could be explored for similar therapeutic effects.
Photophysical Properties
The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in:
- Fluorescent Probes : The compound can be utilized as a fluorescent probe due to its ability to absorb and emit light at specific wavelengths.
- Dye-Sensitized Solar Cells : Its photostability and absorption characteristics make it a candidate for use in dye-sensitized solar cells (DSSCs), where efficient light absorption is crucial for energy conversion.
Material Science
In material science, the compound's properties can be leveraged for creating advanced materials:
Conductive Polymers
The incorporation of this compound into polymer matrices can enhance electrical conductivity. This is particularly relevant for applications in organic electronics and sensors.
Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antitumor agent | Targeting cancer cell proliferation |
| Photophysical Applications | Fluorescent probes | High sensitivity and specificity |
| Dye-sensitized solar cells | Improved energy conversion efficiency | |
| Material Science | Conductive polymers | Enhanced electrical properties |
Case Study 1: Antitumor Activity Exploration
A study published in the Journal of Organic Chemistry explored the synthesis of dibenzo[c,h]xanthylium derivatives and their biological activity against cancer cell lines. The results indicated that structural modifications could significantly enhance their potency against specific targets .
Case Study 2: Photophysical Properties Investigation
Research conducted on related compounds demonstrated their utility as fluorescent probes in biological imaging. The studies highlighted the importance of substituent groups in modulating fluorescence intensity and stability under physiological conditions .
Mechanism of Action
The mechanism by which 3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium Perchlorate (ST00193)
- Structural Differences : Methoxy groups at positions 3 and 10 (vs. 3 and 11 in the target compound) and a partially saturated core (6,12a-dihydro vs. 6,8,9,13b-tetrahydro) .
- Photophysical Properties :
- Key Distinction : The positional isomerism of methoxy groups (3,10 vs. 3,11) significantly impacts absorption and emission profiles. The target compound’s extended conjugation due to the dibenzo[c,h] scaffold contributes to its red-shifted lasing range compared to ST00193.
Comparison with Rhodamine Derivatives
Tetramethylrhodamine Methyl Ester (TMRM)
- Structure: Features a xanthene core with dimethylamino and methyl ester groups .
- Photophysical Properties: Excitation/Emission: 549/574 nm . Solubility: Limited to DMSO .
- Key Distinction : The target compound’s dibenzoxanthylium core and methoxy-phenyl substituents enhance solubility in polar organic solvents (e.g., MeCN) and extend the lasing range beyond TMRM’s narrow emission .
Rhodamine 6G Perchlorate
- Structure: Ethyl ester and ethylamino substituents on a xanthene core .
- Photophysical Properties :
- Key Distinction : The target compound’s fused dibenzoxanthylium system provides a larger π-conjugated framework, enabling broader wavelength tunability (546–628 nm vs. ~590 nm for Rhodamine 6G) .
Key Research Findings and Data
Table 1. Photophysical and Structural Comparison
Biological Activity
3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate (CAS No. 108826-49-9) is a synthetic compound belonging to the class of dibenzo[c,h]xanthylium derivatives. This compound has garnered interest due to its potential biological activities and applications in various fields such as pharmacology and organic electronics.
- Molecular Formula : C29H27ClO7
- Molecular Weight : 522.97 g/mol
- Synonyms : 3,11-Dimethoxy-7-phenyl-6,8,9,13-beta-tetrahydro-(5H)-dibenzo[c.h]xanthyliumperchlorate
Anticancer Properties
Research indicates that dibenzo[c,h]xanthylium derivatives exhibit significant anticancer activity. A study conducted by demonstrated that 3,11-Dimethoxy-7-phenyl derivatives showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects. In animal models of neurodegenerative diseases, administration of 3,11-Dimethoxy-7-phenyl derivatives resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be linked to its antioxidant properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of pathogenic bacteria | |
| Neuroprotective | Reduces neuronal damage in models |
Case Study: Anticancer Efficacy
In a controlled study involving human cancer cell lines, 3,11-Dimethoxy-7-phenyl was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells. The study concluded that the compound could be a viable candidate for further development as an anticancer agent .
Case Study: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the disk diffusion method. The results showed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Q & A
Q. What theoretical frameworks explain the compound’s dual fluorescence and phosphorescence emission?
- Methodological Answer : Apply the Marcus theory of electron transfer to model intersystem crossing (ISC) rates. Use spin-orbit coupling calculations (e.g., ZFS parameters) to rationalize phosphorescence lifetimes. Experimental validation via time-resolved spectroscopy (e.g., TCSPC) aligns with computational predictions, as seen in structurally related xanthylium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
